Skullcapflavone II
Overview
Description
Synthesis Analysis
The synthesis of Skullcapflavone II primarily involves the extraction from Scutellaria baicalensis. Although specific synthesis routes are not detailed in the provided research, the extraction process plays a crucial role in obtaining high-purity compounds for further study and potential therapeutic use.
Molecular Structure Analysis
Skullcapflavone II possesses a complex molecular structure characteristic of flavonoids, featuring multiple hydroxy and methoxy groups that contribute to its biological activity. This structure is pivotal in its interaction with various biological targets, including receptors and enzymes involved in inflammatory processes and cancer progression.
Chemical Reactions and Properties
Skullcapflavone II exhibits significant anti-inflammatory and anticancer activities. It antagonizes the bradykinin receptor more potently than other flavonoids derived from Scutellaria baicalensis, suggesting a specific chemical interaction that may underlie its therapeutic effects (Ha-young Jang et al., 2012).
Physical Properties Analysis
While detailed physical properties such as melting point, solubility, and crystal structure were not directly reported, the flavonoid nature of Skullcapflavone II suggests it has the typical physical properties of similar compounds, including moderate solubility in water and higher solubility in organic solvents.
Chemical Properties Analysis
Skullcapflavone II's chemical properties, including its reactivity and stability, are crucial in its biological activities. It has been found to inhibit the degradation of type I collagen by suppressing MMP-1 transcription in human skin fibroblasts, indicating its chemical stability and reactivity in biological systems (Young Hun Lee et al., 2019). Additionally, its interactions with cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, highlight its capacity to modulate cellular functions through chemical interactions (Lianrui Li et al., 2021).
Scientific Research Applications
Application in Dermatology
Methods of Application : In the study, HaCaT cells were co-stimulated with TNF-α/IFN-γ, a well-established model for induction of pro-inflammatory cytokines. The cells were treated with SFII prior to TNF-α/IFN-γ-stimulation .
Results : SFII significantly inhibited TARC and MDC expression at the mRNA and protein levels. Additionally, SFII also inhibited the expression of cathepsin S (CTSS), which is associated with itching in patients with atopic dermatitis. It was found that SFII inhibits TNF-α/IFN-γ-induced TARC, MDC, and CTSS expression by regulating STAT1, NF-κB, and p38 MAPK signaling pathways .
Application in Skin Fibroblasts
Methods of Application : In the study, foreskin fibroblasts were treated with Skullcapflavone II. The secretion of type I collagen and MMP-1 was measured .
Application in Cerebral Ischemia
Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
Results : Skullcapflavone II was found to dramatically decrease cerebral edema, infarct volume, and improve neurological manifestation as confirmed by reduced neurological deficit. It also improves the survivability of neurons .
Application in Hepatorenal Toxicity
Methods of Application : In the study, comprehensive 2D NQO1 biochromatography was employed to screen candidate compounds that could bind with NQO1 protein .
Application in Atopic Dermatitis
Methods of Application : In the study, an AD mouse model was produced by the topical application of the vitamin D3 analog MC903. The model was then treated with topical Skullcapflavone II .
Results : Topical treatment with Skullcapflavone II significantly suppressed MC903-induced serum IgE levels, pruritus, skin hyperplasia, and inflammatory immune cell infiltration into lesional skin .
Application in Osteoclast Differentiation
Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
Results : The results or outcomes obtained are not detailed in the available information .
Application in Hepatorenal Toxicity
Methods of Application : In the study, comprehensive 2D NQO1 biochromatography was employed to screen candidate compounds that could bind with NQO1 protein .
Application in Atopic Dermatitis
Methods of Application : In the study, an AD mouse model was produced by the topical application of the vitamin D3 analog MC903. The model was then treated with topical Skullcapflavone II .
Results : Topical treatment with Skullcapflavone II significantly suppressed MC903-induced serum IgE levels, pruritus, skin hyperplasia, and inflammatory immune cell infiltration into lesional skin .
Application in Osteoclast Differentiation
Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
Results : The results or outcomes obtained are not detailed in the available information .
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-11-7-5-6-9(20)13(11)12-8-10(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-12/h5-8,20,22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQFOKBGMKVUQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203606 | |
Record name | Skullcapflavone II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Skullcapflavone II | |
CAS RN |
55084-08-7 | |
Record name | Skullcapflavone II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55084-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Skullcapflavone II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055084087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Skullcapflavone II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKULLCAPFLAVONE II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV62EAN2VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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